3-Aminooxane-3-carboxamide hydrochloride
Overview
Description
3-Aminooxane-3-carboxamide hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O2 and a molecular weight of 180.63 g/mol . It is a derivative of oxane, featuring an amino group at the third position and a carboxamide group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminooxane-3-carboxamide hydrochloride typically involves the amidation of 3-aminooxane-3-carboxylic acid with ammonia or an amine under acidic conditions to form the carboxamide . This reaction can be catalyzed or non-catalyzed, depending on the desired yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminooxane-3-carboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Chemistry: 3-Aminooxane-3-carboxamide hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-Aminooxane-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes .
Comparison with Similar Compounds
- 3-Aminooxane-3-carboxylic acid hydrochloride
- 3-Aminooxane-3-carboxamide
- 3-Aminooxane-3-carboxamide hydrobromide
Comparison: 3-Aminooxane-3-carboxamide hydrochloride is unique due to its specific functional groups and their positions on the oxane ring, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-aminooxane-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5(9)6(8)2-1-3-10-4-6;/h1-4,8H2,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLUFMPYFXIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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